molecular formula C5H7N3O B13080132 (4-Aminopyrimidin-2-yl)methanol CAS No. 1780700-09-5

(4-Aminopyrimidin-2-yl)methanol

Cat. No.: B13080132
CAS No.: 1780700-09-5
M. Wt: 125.13 g/mol
InChI Key: XSUMVOZBKJPGII-UHFFFAOYSA-N
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Description

(4-Aminopyrimidin-2-yl)methanol is a heterocyclic compound with the molecular formula C5H7N3O It is a derivative of pyrimidine, a six-membered ring containing two nitrogen atoms at positions 1 and 3

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Aminopyrimidin-2-yl)methanol can be achieved through several methods. One common approach involves the reduction of 2-amino-4-methoxycarbonylpyrimidine using sodium borohydride in a mixture of ethanol and dichloromethane . The reaction is typically carried out at room temperature for 24 hours, followed by the addition of acetone and hydrochloric acid to neutralize the reaction mixture. The product is then purified through column chromatography.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of organic synthesis, such as optimizing reaction conditions and scaling up the process, would apply to its industrial production.

Chemical Reactions Analysis

Types of Reactions

(4-Aminopyrimidin-2-yl)methanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert it into different alcohol derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

    Substitution reagents: Such as alkyl halides or acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or carboxylic acids, while substitution reactions can produce a variety of substituted pyrimidine derivatives .

Scientific Research Applications

(4-Aminopyrimidin-2-yl)methanol has several scientific research applications:

Mechanism of Action

The mechanism of action of (4-Aminopyrimidin-2-yl)methanol involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of certain enzymes by binding to their active sites. The compound’s structure allows it to form hydrogen bonds and other interactions with the target molecules, thereby modulating their activity .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (4-Aminopyrimidin-2-yl)methanol include:

  • 2-Aminopyrimidin-4-yl)methanol
  • (2-Aminopyrimidin-4-yl)(pyridin-4-yl)methanone
  • 2-Amino-4-methoxycarbonylpyrimidine

Uniqueness

What sets this compound apart from these similar compounds is its specific substitution pattern, which imparts unique chemical and biological properties. For example, the presence of the hydroxyl group at the 2-position and the amino group at the 4-position allows for distinct reactivity and interaction with biological targets .

Properties

IUPAC Name

(4-aminopyrimidin-2-yl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N3O/c6-4-1-2-7-5(3-9)8-4/h1-2,9H,3H2,(H2,6,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSUMVOZBKJPGII-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(N=C1N)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

125.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1780700-09-5
Record name (4-aminopyrimidin-2-yl)methanol
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